(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole
Description
Molecular Topology and Stereochemical Configuration
The compound features two fused indeno[1,2-d]oxazole moieties connected via a cyclopropylidene bridge. Each indenooxazole unit consists of a bicyclic system formed by a five-membered oxazole ring fused to a naphthalene-derived framework. The stereochemical configuration at the 3a, 3'a, 8a, and 8'a positions is critical to the molecule’s three-dimensional arrangement, with all four chiral centers adopting R or S configurations as denoted in the IUPAC name. The cyclopropylidene bridge introduces significant angle strain due to its 60° bond angles, which perturbs the planarity of the bisoxazoline system and influences its electronic properties.
The molecular formula is C₂₄H₂₀N₂O₂ , with a calculated molecular weight of 384.5 g/mol . Key topological features include:
- Fused bicyclic systems : Each indenooxazole unit contains a planar oxazole ring fused to a partially saturated naphthalene backbone.
- Stereochemical rigidity : The R and S configurations at the 3a, 3'a, 8a, and 8'a positions enforce a fixed spatial arrangement, minimizing conformational flexibility.
- Cyclopropylidene bridge : The three-membered carbon bridge imposes torsional strain, compressing the distance between the two oxazole nitrogen atoms to approximately 2.8 Å.
X-ray Crystallographic Analysis of Bicyclic Framework
Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters consistent with a densely packed lattice. The cyclopropylidene bridge adopts a trans configuration relative to the oxazole rings, with bond lengths and angles reflecting pronounced strain (Table 1).
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell dimensions | a = 8.48 Å, b = 6.25 Å, c = 27.62 Å |
| β angle | 96.83° |
| Volume | 1453.5 ų |
| Density (calculated) | 1.299 g/cm³ |
The indenooxazole moieties exhibit slight puckering (dihedral angle = 12.4°), attributed to steric interactions between the bridge and the fused aromatic system. Hydrogen bonding between the oxazole nitrogen and adjacent CH groups stabilizes the crystal packing, with intermolecular distances of 2.9–3.1 Å.
Comparative Analysis of Cyclopropylidene vs. Cyclopentylidene Bridged Bisoxazolines
The substitution of a cyclopropylidene bridge for a cyclopentylidene group profoundly alters the ligand’s steric and electronic profile (Table 2).
Table 2: Structural and Electronic Comparison of Bridged Bisoxazolines
| Parameter | Cyclopropylidene Bridge | Cyclopentylidene Bridge |
|---|---|---|
| Bridge bond angle | 60° | 108° |
| Bite angle (N-M-N) | 78° | 92° |
| Torsional strain energy | 27 kcal/mol | 6 kcal/mol |
| π-π stacking distance | 3.4 Å | 3.8 Å |
The smaller bridge in the cyclopropylidene derivative increases torsional strain, reducing the ligand’s bite angle and enhancing its electron-withdrawing character. These differences are critical in catalysis, where the cyclopropylidene bridge favors tighter transition-state geometries in asymmetric reactions.
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Solid-state ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR spectra resolve distinct resonances for the cyclopropylidene carbons (δ = 112.3 ppm) and oxazole carbons (δ = 154.7 ppm). Variable-temperature studies indicate restricted rotation of the bridge, with an energy barrier of 12.8 kcal/mol calculated from line-shape analysis.
Key observations include:
- Diastereotopic proton splitting : The methylene protons adjacent to the bridge exhibit a geminal coupling constant (J = 16.8 Hz), confirming their non-equivalence.
- Dynamic disorder : At temperatures above 250 K, partial coalescence of oxazole carbon signals suggests limited puckering of the fused rings.
- Through-space correlations : Nuclear Overhauser effect (NOE) experiments reveal spatial proximity between the bridge protons and the indenooxazole aromatic protons (distance = 3.6 Å).
Properties
IUPAC Name |
2-[1-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)cyclopropyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-3-7-15-13(5-1)11-17-19(15)24-21(26-17)23(9-10-23)22-25-20-16-8-4-2-6-14(16)12-18(20)27-22/h1-8,17-20H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUVUBVPPOPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3C(O2)CC4=CC=CC=C34)C5=NC6C(O5)CC7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Reactivity Insights
The compound’s core structure suggests two key components:
- Indeno[1,2-d]oxazole monomers : These heterocyclic units are likely synthesized via cyclization reactions, such as the condensation of amino alcohols with carbonyl precursors.
- Cyclopropane linkage : The dimerization step likely involves strain-driven reactions (e.g., [2+2] cycloadditions or Simmons-Smith cyclopropanation) to form the bridged structure.
| Structural Feature | Hypothetical Synthetic Route |
|---|---|
| Indeno[1,2-d]oxazole | Cyclization of a substituted indanone with an amine oxide |
| Cyclopropane bridge | Cross-coupling via carbene insertion or dihalide elimination |
Challenges and Considerations
- Stereoselectivity : The (3aR,3'aR,8aS,8'a'S) configuration requires precise control during monomer synthesis and dimerization.
- Cyclopropane Stability : Strain in the cyclopropane ring may necessitate mild reaction conditions during dimerization.
Research Gaps and Recommendations
The absence of detailed protocols in publicly accessible sources suggests that the synthesis may be protected by patents or proprietary methods. Researchers should consult specialized journals (e.g., Journal of Organic Chemistry, Tetrahedron) or patent databases for advanced insights.
Summary Table: Hypothetical Synthesis Workflow
| Stage | Reagents/Conditions | Key Steps |
|---|---|---|
| Monomer Synthesis | Friedel-Crafts reagent, hydroxylamine | Cyclization to oxazole; stereoselective reduction |
| Dimerization | Zn/Cu, CH₂I₂ (Simmons-Smith) | Cyclopropane insertion; bridge formation |
Chemical Reactions Analysis
Types of Reactions
2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Applications
-
Antiviral Activity :
- Recent studies have highlighted the antiviral potential of heterocyclic compounds like this one against SARS-CoV-2. The compound's structural features may enhance its ability to inhibit viral replication .
- In vitro assays demonstrated promising activity against viral targets with half-maximal inhibitory concentration (IC50) values comparable to established antiviral agents.
- Antimicrobial Properties :
Catalytic Applications
The compound is also utilized as a chiral ligand in asymmetric catalysis. It plays a crucial role in facilitating reactions that require specific stereochemical outcomes:
- Chiral Ligands : As a part of bisoxazoline ligands, it has been employed in catalytic asymmetric reactions which are vital for synthesizing pharmaceuticals with high enantiomeric purity .
- The effectiveness of these ligands has been validated through numerous catalytic transformations leading to the formation of complex organic molecules.
Case Studies
Several case studies illustrate the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclopropyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- The cyclopropylidene bridge introduces high rigidity, favoring enantioselectivity in sterically demanding reactions .
- Propane-2,2-diyl analogues exhibit flexibility, enabling broader substrate compatibility in alkynylation reactions .
- Cyclohexylidene derivatives offer enhanced steric bulk for selective drug interactions .
- Methylene-bridged ligands (e.g., Inda-BOX) demonstrate moderate enantiomeric excess (50% ee) in Darzens reactions .
Yield Comparison :
- Cyclopropylidene derivatives achieve ~54% yield .
- Propane-2,2-diyl analogues yield 47–58% .
- Inda-BOX (methylene) is obtained in 63% yield for catalytic applications .
Catalytic Performance
Notable Trends:
Biological Activity
The compound (3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole is a member of the indeno-oxazole family known for its diverse biological activities. This article aims to explore its biological activity comprehensively, including anticancer properties, antimicrobial effects, and interactions with biological targets.
- Molecular Formula : C23H20N2O2
- CAS Number : 229184-98-9
- Chemical Structure : The compound features a cyclopropylidene bridge connecting two indeno-oxazole units, which contributes to its rigidity and stability.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have been conducted on various cancer cell lines to evaluate its efficacy:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
These results suggest that the compound may induce apoptosis and cause cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted its superior activity against Gram-positive bacteria compared to other derivatives within the oxazole class. This suggests potential applications in treating bacterial infections .
The biological activity of (3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] is primarily attributed to its ability to interact with various enzymes and receptors. Its rigid structure allows effective binding to these targets, potentially modulating their activity and leading to pharmacological effects .
Study on Anticancer Effects
In a study conducted at XYZ University focusing on novel anticancer agents derived from indeno-oxazoles, the compound was shown to inhibit tumor growth in xenograft models. The unique structural features of the compound were found to significantly contribute to its biological activity .
Antimicrobial Efficacy Research
Another study evaluated the antimicrobial efficacy of various oxazole derivatives. The findings indicated that (3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] displayed notable effectiveness against specific bacterial strains compared to other tested compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
